![molecular formula C9H10BrNO B2685131 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267095-78-2](/img/structure/B2685131.png)
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Description
“8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” include a molecular weight of 228.09 . The compound is a powder and should be stored at 4 degrees Celsius .Scientific Research Applications
- Researchers have investigated the antibacterial properties of 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . It may exhibit inhibitory effects against bacterial pathogens, making it a potential candidate for developing new antibiotics.
- Studies have explored the compound’s impact on cancer cells. While more research is needed, 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has shown promise as an anticancer agent . Its mechanism of action and specific targets warrant further investigation.
- Antithrombotic agents prevent blood clot formation. Some studies suggest that this compound may possess antithrombotic activity . Understanding its effects on platelet aggregation and clotting pathways is crucial for therapeutic development.
- The compound has been evaluated for its potential as an anticonvulsant . Researchers investigate its ability to modulate neuronal excitability and prevent seizures, which could lead to novel antiepileptic drugs.
- 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has been studied as a 5-HT6 receptor antagonist . These receptors are involved in cognitive processes, and their modulation could have implications for neurodegenerative diseases.
- Some research suggests that this compound may act as a bladder-selective potassium channel opener . Such agents could be useful in treating overactive bladder conditions.
Antibacterial Activity
Anticancer Potential
Antithrombotic Properties
Anticonvulsant Activity
5-HT6 Receptor Antagonism
Bladder-Selective Potassium Channel Openers
properties
IUPAC Name |
8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRVNMAXPWMNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
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